![molecular formula C19H17N5OS B2812030 N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1013798-52-1](/img/structure/B2812030.png)
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 values for COX-1 inhibition .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole based compounds have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .
Biological Potential
These compounds have also shown biological potential . They have been studied for their potential applications in various fields, including the development of new methods for natural product inspired bioactive glycohybrids .
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile .
Inhibitors of Collagen Synthesis
These compounds have been found to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Quorum Sensing Inhibitors
Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis. Discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound is favorable, as indicated by ADMET calculations . .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting DprE1 and disrupting arabinogalactan biosynthesis, the compound compromises the integrity of the mycobacterial cell wall, which can lead to cell death .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-11-16(23(2)22-13)18(25)24(12-14-7-5-6-10-20-14)19-21-15-8-3-4-9-17(15)26-19/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBORRBQRKSBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
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